2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic compound that belongs to the imidazole class of organic molecules. Imidazoles are known for their wide range of applications in medicinal chemistry, particularly as antifungal and antimicrobial agents. This compound is characterized by the presence of an allylthio group, a phenyl ring, and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s known that arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it’s plausible that this compound may interact with these biochemical pathways.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that it may have good bioavailability.
Result of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that it may be stable under a variety of environmental conditions.
Preparation Methods
The synthesis of 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves several steps, including the formation of the imidazole ring and the introduction of the various substituents. A common synthetic route may start with the condensation of an α-halo ketone with an aldehyde and an ammonia source, followed by the introduction of the allylthio and phenyl groups. Reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, along with catalysts like palladium or copper to facilitate the formation of the desired product. Industrial production methods may scale up these reactions using continuous flow techniques and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, reflecting the reactivity of its functional groups. Typical reactions include:
Oxidation
The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction
The compound can be reduced at the imidazole ring or phenyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution
Electrophilic aromatic substitution can occur at the phenyl rings, allowing the introduction of various substituents using reagents like nitronium tetrafluoroborate or chloromethyl methyl ether. The major products from these reactions can vary, but they generally retain the core imidazole structure with modified functional groups.
Scientific Research Applications
Chemistry
As a versatile building block for the synthesis of more complex molecules, particularly those with biological relevance.
Biology
Studied for its potential as an enzyme inhibitor or as a probe for investigating biological pathways involving imidazole-containing enzymes.
Medicine
Industry
May find use in the formulation of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds in the imidazole class include:
2-phenyl-1H-imidazole
Lacks the allylthio and trifluoromethyl groups, showing less biological activity.
1-(3-trifluoromethylphenyl)-2-phenyl-1H-imidazole
Shares the trifluoromethyl group but lacks the allylthio group, resulting in different reactivity and biological properties.
Allylthio-phenyl imidazoles
Variants with different substitution patterns on the phenyl ring, exhibiting varying degrees of biological activity. The uniqueness of 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-phenyl-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2S/c1-2-11-25-18-23-13-17(14-7-4-3-5-8-14)24(18)16-10-6-9-15(12-16)19(20,21)22/h2-10,12-13H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIMXQUSOZOUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.